1-isopropyl-1H-pyrazol-5-ol
Overview
Description
1-isopropyl-1H-pyrazol-5-ol is a chemical compound with the molecular formula C6H10N2O. It belongs to the pyrazole family, which is known for its diverse applications in organic and medicinal chemistry . Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions within the ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-isopropyl-1H-pyrazol-5-ol can be synthesized through various methods. One common approach involves the condensation of 1,3-diketones with hydrazines. For instance, the reaction between a 1,3-diketone and an arylhydrazine in the presence of a catalyst such as Nano-ZnO can yield this compound . Another method involves the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts like Amberlyst-70 can facilitate eco-friendly production with simple reaction workup .
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include substituted pyrazoles, pyrazolones, and pyrazolidines, which have diverse applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
1-isopropyl-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-isopropyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group on the pyrazole ring can participate in hydrogen bonding and other interactions, stabilizing the compound in various biological environments. This stabilization can lead to the formation of pyrazolo[1,5-a]pyrimidines in acidic media and pyrazolo[3,4-b]pyrimidines in basic media .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-isopropyl-1H-pyrazol-5-ol include:
- 1-phenyl-1H-pyrazol-5-ol
- 1-methyl-1H-pyrazol-5-ol
- 1-ethyl-1H-pyrazol-5-ol
Uniqueness
This compound is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group can enhance the compound’s stability and solubility, making it a valuable intermediate in various synthetic and industrial applications .
Properties
IUPAC Name |
2-propan-2-yl-1H-pyrazol-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(2)8-6(9)3-4-7-8/h3-5,7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZNIFXZODODRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=CN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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